molecular formula C18H36O9S B610656 S-acetyl-PEG8-alcohol CAS No. 1334177-81-9

S-acetyl-PEG8-alcohol

Cat. No.: B610656
CAS No.: 1334177-81-9
M. Wt: 428.54
InChI Key: PGTIAXGQNCASCI-UHFFFAOYSA-N
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Description

S-acetyl-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and an alcohol group. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can react to further derivatize the compound .

Mechanism of Action

Target of Action

S-Acetyl-PEG8-OH, also known as Ac-s-oeg-oh, AcS-PEG8-OH, or S-acetyl-PEG8-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These target proteins vary depending on the specific PROTAC molecule being synthesized .

Mode of Action

S-Acetyl-PEG8-OH acts as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The role of S-Acetyl-PEG8-OH is to connect these two ligands, enabling the formation of the PROTAC molecule .

Biochemical Pathways

The key biochemical pathway involved in the action of S-Acetyl-PEG8-OH is the ubiquitin-proteasome system . PROTACs, which are synthesized using S-Acetyl-PEG8-OH, exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes, depending on the specific function of the degraded protein .

Result of Action

The primary result of the action of S-Acetyl-PEG8-OH is the selective degradation of target proteins . By acting as a linker in PROTACs, it enables the recruitment of an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein . This can have various molecular and cellular effects, depending on the role of the degraded protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-acetyl-PEG8-alcohol typically involves the reaction of polyethylene glycol with a sulfur acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature. The product is then purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve large-scale chromatography or crystallization techniques to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

S-acetyl-PEG8-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-acetyl-PEG8-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Comparison with Similar Compounds

Similar Compounds

  • S-acetyl-PEG4-alcohol
  • S-acetyl-PEG6-alcohol
  • S-acetyl-PEG12-alcohol

Uniqueness

S-acetyl-PEG8-alcohol is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications where longer PEG chains are required to enhance solubility without significantly increasing the molecular weight .

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIAXGQNCASCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138762
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-81-9
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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